Ethyl 2-ethyl-4-methyl-3-oxopentanoate
Overview
Description
Ethyl 2-ethyl-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C10H18O3 . It is a derivative of pentanoic acid, with an ethyl ester group and additional ethyl and methyl substituents .
Molecular Structure Analysis
The molecular structure of Ethyl 2-ethyl-4-methyl-3-oxopentanoate consists of a pentanoic acid backbone with an ethyl ester group and additional ethyl and methyl substituents . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
Ethyl 2-ethyl-4-methyl-3-oxopentanoate has a molecular weight of 158.2 g/mol . It is a liquid at room temperature with a density of 0.98 g/mL at 25 °C . It has a boiling point of 173 °C and a refractive index of 1.425 .Scientific Research Applications
Biochemical Reagent
Ethyl isobutyrylacetate can be used as a biochemical reagent . This means it can be used in various biochemical assays and reactions, potentially serving as a substrate, catalyst, or solvent.
Organic Compound for Life Science Research
This compound can be used as an organic compound in life science related research . It could be used in the synthesis of other organic compounds or as a starting material in various chemical reactions.
Building Block for Antidiabetic Drug Synthesis
Ethyl isobutyrylacetate can be used as a building block in the synthesis of the antidiabetic drug glimepiride . This highlights its importance in pharmaceutical research and development.
Asymmetric Reduction by Fungi
Research has shown that certain fungi can perform asymmetric reduction of Ethyl 2-ethyl-4-methyl-3-oxopentanoate . This could have implications in biotechnology and industrial chemistry, where biological systems are used to perform chemical reactions.
Material in Chemical Industry
Due to its chemical properties, Ethyl isobutyrylacetate can be used as a material in the chemical industry . Its potential applications could range from the production of polymers to the synthesis of other industrial chemicals.
Research in Flavor and Fragrance
Ethyl isobutyrylacetate could potentially be used in research related to flavor and fragrance . Its organoleptic properties (herbaceous; woody; walnut) make it a candidate for such studies .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-ethyl-4-methyl-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-8(9(11)7(3)4)10(12)13-6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQONSHOKYQHQLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-4-methyl-3-oxopentanoate | |
CAS RN |
54285-47-1 | |
Record name | ethyl 2-ethyl-4-methyl-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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